An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Argyrin B
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Argyrin B
For Researchers, Scientists, and Drug Development Professionals
Argyrin B is a naturally occurring cyclic peptide that has garnered significant interest within the scientific community due to its potent and diverse biological activities, including immunosuppressive and antibacterial properties. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and mechanism of action of Argyrin B, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure
Argyrin B is a complex cyclic octapeptide produced by the myxobacterium Archangium gephyra. Its structure is characterized by the presence of several non-proteinogenic amino acid residues, which contribute to its unique chemical properties and biological function.
Molecular Formula: C₄₁H₄₆N₁₀O₈S[1]
IUPAC Name: (4S,7S,13R,22R)-13-ethyl-4-(1H-indol-3-ylmethyl)-7-[(4-methoxy-1H-indol-3-yl)methyl]-18,22-dimethyl-16-methylidene-24-thia-3,6,9,12,15,18,21,26-octazabicyclo[21.2.1]hexacosa-1(25),23(26)-diene-2,5,8,11,14,17,20-heptone[1]
The core structure of Argyrin B is comprised of the following residues:
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Glycine (Gly)
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Sarcosine (Sarc)
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Dehydroalanine (Dha)
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Tryptophan (Trp)
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4-methoxy-Tryptophan (4-MeO-Trp)
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A thiazole moiety derived from the condensation of a cysteine and an alanine residue.
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D-aminobutyrate (Abu)[2]
The presence of the dehydroalanine residue and the unique 4-methoxy-tryptophan are key features of the Argyrin family of peptides.
Caption: 2D Chemical Structure of Argyrin B.
Stereochemistry
The stereochemistry of Argyrin B is crucial for its biological activity. The IUPAC name specifies the absolute configuration of four of the chiral centers as (4S, 7S, 13R, 22R)[1]. The total synthesis of Argyrin B, notably the work by Ley and colleagues, was designed to be convergent and to conserve the stereogenic centers of the starting materials[3]. The unusual 4-methoxy tryptophan was obtained through an enzymatic resolution, ensuring the correct stereochemistry in the final molecule[3].
The stereochemical complexity of natural products like Argyrin B arises from the high fidelity of the biosynthetic machinery in the producing organisms. Enzymes involved in non-ribosomal peptide synthesis (NRPS) are chiral catalysts that ensure the incorporation of specific stereoisomers of amino acids, leading to a single, biologically active enantiomer of the final product.
Caption: Indicated stereocenters of Argyrin B as per its IUPAC name.
Physicochemical and Biological Properties
Argyrin B exhibits a range of biological activities, with quantitative data available for its antibacterial and cytotoxic effects. The following tables summarize key data points.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 838.9 g/mol | [1] |
| Exact Mass | 838.32207964 Da | [1] |
Biological Activity
| Assay Type | Organism/Cell Line | Measurement | Value | Source |
| Antibacterial Activity | Pseudomonas aeruginosa PAO1 | MIC | 8 µg/mL | [4] |
| Antibacterial Activity | Stenotrophomonas maltophilia | MIC | 4 µg/mL | [4] |
| In vitro Translation Inhibition | - | IC₅₀ | 1.2-2.4 µM | [2] |
Experimental Protocols
Total Synthesis of Argyrin B
The total synthesis of Argyrin B was first reported by Ley et al. and is a convergent synthesis, meaning that several fragments of the molecule are synthesized independently and then combined to form the final product[3]. This approach is efficient and allows for flexibility in the synthesis of analogues.
Synthetic Strategy Overview:
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Fragment Synthesis: The synthesis involves the preparation of three key protected peptide fragments:
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A thiazole-containing dipeptide.
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A tripeptide containing the unusual 4-methoxy tryptophan residue.
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A tripeptide containing a phenylseleno cysteine, which serves as a precursor to the dehydroalanine residue.
-
-
Fragment Coupling: These fragments are then coupled together in a stepwise manner to form the linear peptide precursor.
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Macrocyclization: The linear peptide is deprotected and then cyclized to form the macrocyclic core of Argyrin B.
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Final Modification: The final step involves an oxidative elimination of the phenylseleno group to introduce the dehydroalanine double bond, yielding the final Argyrin B molecule[3].
Due to the proprietary nature of detailed synthetic procedures, step-by-step protocols with specific reagents and reaction conditions are not publicly available.
Biological Assays for Mechanism of Action
The mechanism of action of Argyrin B has been elucidated using a combination of advanced biochemical and biophysical techniques.
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In vitro Translation Assays: These assays measure the ability of a compound to inhibit protein synthesis in a cell-free system. For Argyrin B, these assays demonstrated a dose-dependent inhibition of translation[2].
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Cryo-Electron Microscopy (cryo-EM): This technique was used to visualize the interaction of Argyrin B with its molecular target, the ribosome-elongation factor G (EF-G) complex, at near-atomic resolution[5][6].
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Single-Molecule Fluorescence Resonance Energy Transfer (smFRET): smFRET was employed to study the dynamics of the ribosome and EF-G during translocation in the presence of Argyrin B. This revealed that Argyrin B traps EF-G on the ribosome in an intermediate state of translocation[5][6].
Mechanism of Action
Argyrin B's primary mechanism of antibacterial action is the inhibition of protein synthesis. It specifically targets the bacterial elongation factor G (EF-G), a crucial protein for the translocation of tRNA and mRNA through the ribosome during protein synthesis[5][6].
Signaling Pathway and Molecular Interactions:
Argyrin B binds to EF-G, but with a notable characteristic: it has a low affinity for EF-G in solution but a high affinity for EF-G when it is bound to the ribosome[6][7]. This leads to the trapping of the EF-G-ribosome complex in an intermediate state of translocation, after GTP hydrolysis but before EF-G dissociation. This stalling of the ribosome prevents the continuation of protein synthesis, ultimately leading to bacterial cell death.
Interestingly, Argyrin B binds to a novel allosteric pocket on EF-G, distinct from the binding site of another well-known EF-G inhibitor, fusidic acid[6]. This indicates a unique mode of action and suggests that the intramolecular movements at the domain III/V interface of EF-G are essential for the late stages of translocation.
Caption: Mechanism of action of Argyrin B in inhibiting protein synthesis.
References
- 1. Argyrin B | C41H46N10O8S | CID 9940787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The cyclic octapeptide antibiotic argyrin B inhibits translation by trapping EF-G on the ribosome during translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total synthesis of the cyclic heptapeptide Argyrin B: a new potent inhibitor of T-cell independent antibody formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determinants of Antibacterial Spectrum and Resistance Potential of the Elongation Factor G Inhibitor Argyrin B in Key Gram-Negative Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The cyclic octapeptide antibiotic argyrin B inhibits translation by trapping EF-G on the ribosome during translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
